2-Difluoromethoxy-naphthalene-1-carbaldehyde
CAS No.: 80395-32-0
Cat. No.: VC21423584
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80395-32-0 |
---|---|
Molecular Formula | C12H8F2O2 |
Molecular Weight | 222.19g/mol |
IUPAC Name | 2-(difluoromethoxy)naphthalene-1-carbaldehyde |
Standard InChI | InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-7,12H |
Standard InChI Key | KHYFVIYUNAEOHW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)F |
Introduction
Chemical Structure and Classification
2-Difluoromethoxy-naphthalene-1-carbaldehyde belongs to the family of fluorinated naphthalenes, specifically characterized by a difluoromethoxy group (-OCHF₂) at the 2-position and a carbaldehyde group (-CHO) at the 1-position of the naphthalene ring system. This structural arrangement results in a compound with unique electronic and steric properties that differentiate it from non-fluorinated analogues.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that are summarized in Table 1 below:
Property | Value |
---|---|
Molecular Formula | C₁₂H₈F₂O₂ |
Molecular Weight | 222.19 g/mol |
CAS Number | 80395-32-0 |
InChI Key | KHYFVIYUNAEOHW-UHFFFAOYSA-N |
Storage Condition | Room Temperature |
Commercial Purity | 95+% |
The molecule contains a naphthalene ring system with a difluoromethoxy group at position 2 and a carbaldehyde functional group at position 1 . The presence of the difluoromethoxy group confers unique electronic properties to the molecule due to the highly electronegative fluorine atoms.
Synthesis and Production
Supplier | Status | Catalog Reference |
---|---|---|
Fluorochem | Discontinued | 10-F653641 |
MATRIX SCIENTIFIC | Available | Not specified |
Significance in Organic and Medicinal Chemistry
Role of Difluoromethylated Compounds
The difluoromethyl group (-CF₂H) represents an important bioisostere in medicinal chemistry, often serving as a replacement for hydroxyl or thiol groups due to its hydrogen bond donor capabilities. Unlike the trifluoromethyl group (-CF₃), the difluoromethyl moiety retains the ability to donate hydrogen bonds while maintaining many of the advantageous properties associated with fluorinated groups.
The incorporation of difluoromethoxy groups into aromatic systems like naphthalene can significantly alter the compound's:
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Pharmacokinetic profile
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Binding affinity to target proteins
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Metabolic stability
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Membrane permeability
Structural Relationship to Other Compounds
Comparison with Related Compounds
To better understand the properties and potential applications of 2-difluoromethoxy-naphthalene-1-carbaldehyde, it's useful to compare it with related structures. For instance, 2,7-dihydroxynaphthalene-1-carbaldehyde (CAS 20258-95-1) represents a non-fluorinated analog with hydroxyl groups rather than a difluoromethoxy substituent .
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
2-Difluoromethoxy-naphthalene-1-carbaldehyde | C₁₂H₈F₂O₂ | 222.19 | -OCHF₂, -CHO |
2,7-Dihydroxynaphthalene-1-carbaldehyde | C₁₁H₈O₃ | 188.18 | -OH, -CHO |
These structural differences would confer distinct physicochemical properties, potentially affecting solubility, reactivity, and biological activities.
Future Research Directions
Emerging Applications
The difluoromethylation field continues to evolve rapidly, with ongoing research focused on developing more efficient and selective methods for introducing the -CF₂H group into various molecular scaffolds .
Future research involving 2-difluoromethoxy-naphthalene-1-carbaldehyde might explore:
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Its potential as a building block in the synthesis of more complex bioactive molecules
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Structure-activity relationship studies of difluoromethoxy-containing compounds
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Development of more efficient synthetic routes to access this and related compounds
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Exploration of its reactivity and transformations in various organic reactions
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